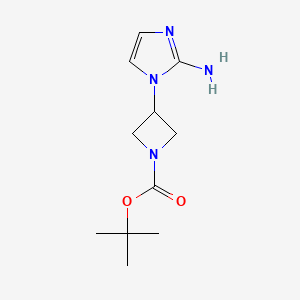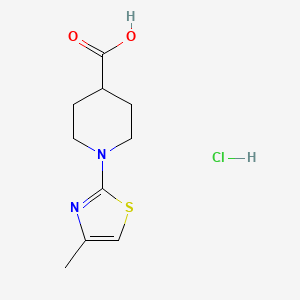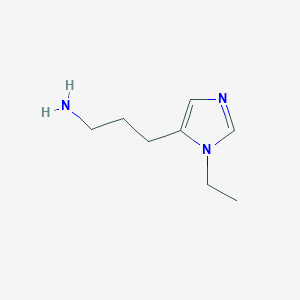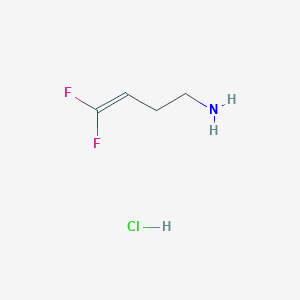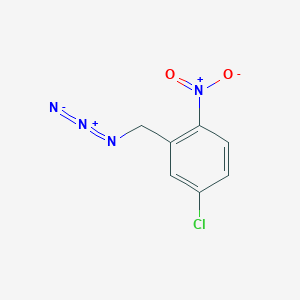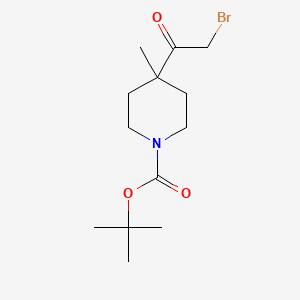
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol is a chiral alcohol compound with a pyridine ring substituted at the 5-position with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methylpyridin-3-yl)propan-2-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 5-methyl-3-pyridinecarboxaldehyde using chiral catalysts or reagents to achieve the desired enantiomeric purity. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst, such as a chiral rhodium or ruthenium complex, under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric excess, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: 5-Methyl-3-pyridinecarboxaldehyde or 5-methyl-3-pyridinecarboxylic acid.
Reduction: 5-Methyl-3-pyridinepropane.
Substitution: 5-Methyl-3-pyridinepropyl halides or amines.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (S)-1-(5-Methylpyridin-3-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine ring and chiral alcohol moiety play crucial roles in its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(5-Methylpyridin-3-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-(5-Methylpyridin-3-yl)ethanol: A similar compound with a shorter carbon chain.
1-(5-Methylpyridin-3-yl)propan-1-ol: A positional isomer with the hydroxyl group at a different position.
Uniqueness
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol is unique due to its specific chiral configuration and the presence of the pyridine ring, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific functional groups make it valuable in asymmetric synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(2S)-1-(5-methylpyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7-3-9(4-8(2)11)6-10-5-7/h3,5-6,8,11H,4H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
SXWHPHVZJRYHFM-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CC(=CN=C1)C[C@H](C)O |
Kanonische SMILES |
CC1=CC(=CN=C1)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



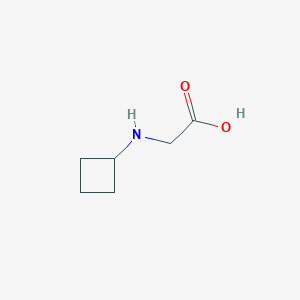
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)

